molecular formula C14H15N3O2 B5712769 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone

3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone

Cat. No. B5712769
M. Wt: 257.29 g/mol
InChI Key: WEVXWRHMOLCJHK-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone (DMBP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazone derivative of 3,4-dimethoxybenzaldehyde and 2-pyridinecarboxaldehyde, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has also been shown to exhibit free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the prevention of oxidative damage. Studies have also suggested that 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone may have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone for lab experiments is its versatility, as it can be used for various applications in different fields. 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in material science and analytical chemistry. Further studies are also needed to elucidate the mechanism of action of 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone and to determine its safety and toxicity profile.

Synthesis Methods

The synthesis of 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone can be achieved through several methods, including the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of hydrazine hydrate. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium borohydride and acetic acid. The yield and purity of 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone can be improved by using different solvents and reaction conditions.

Scientific Research Applications

3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In material science, 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been used as a precursor for the synthesis of metal-organic frameworks and coordination polymers. In analytical chemistry, 3,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been used as a reagent for the determination of various metal ions.

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-18-12-7-6-11(9-13(12)19-2)10-16-17-14-5-3-4-8-15-14/h3-10H,1-2H3,(H,15,17)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVXWRHMOLCJHK-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325517
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-(3,4-Dimethoxybenzylidene)hydrazineyl)pyridine

CAS RN

176661-98-6
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.